![molecular formula C7H3Br4NO3 B1301035 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one CAS No. 95111-49-2](/img/structure/B1301035.png)
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
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Overview
Description
“2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one” is a chemical compound with the molecular formula C7H3Br4NO3 . It is used in various chemical reactions due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H3Br4NO3/c1-7 (12 (14)15)5 (10)2 (8)4 (13)3 (9)6 (7)11/h1H3
. The compound has a molecular weight of 468.72 g/mol . Chemical Reactions Analysis
This compound has been applied as a nitration reagent for mild, mono-nitrating reactions .Physical And Chemical Properties Analysis
This compound has a boiling point of 466.3±45.0 C at 760 mmHg and a melting point of >80 C . It has a topological polar surface area of 62.9 Ų .Scientific Research Applications
Nitration Reagent
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a useful nitration reagent . It can be used to introduce nitro groups into organic molecules, which is a crucial step in many chemical syntheses .
Brominating Agent
This compound acts mainly as a brominating agent towards phenol, after rearrangement . This means it can be used to introduce bromine atoms into organic molecules, which is another important process in organic synthesis .
Radical Mechanism
In acetone solution, this compound nitrates 4-methoxyphenol by a radical mechanism . This suggests that it can be used in reactions that involve the formation of free radicals .
Catalyst
Although not directly related to 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one, its close relative 2,4,4,6-Tetrabromo-2,5-cyclohexadienone has been used as a catalyst for efficient deoxygenation of sulfoxides to their corresponding sulfides . It’s possible that 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one could have similar catalytic properties .
Conversion of Alcohols to Azides
Again, its close relative 2,4,4,6-Tetrabromo-2,5-cyclohexadienone has been used as a reagent for the conversion of alcohols to azides . This suggests that 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one might also be used for similar transformations .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can act as a brominating agent .
Mode of Action
The compound, in an acetone solution, nitrates 4-methoxyphenol by a radical mechanism . It mainly acts as a brominating agent towards phenol, after rearrangement . This suggests that the compound can introduce bromine atoms into other molecules, potentially altering their properties and behaviors.
Biochemical Pathways
Given its brominating activity, it can be inferred that it may influence pathways involving phenolic compounds .
Result of Action
Given its brominating activity, it can be inferred that it may alter the properties and behaviors of target molecules .
Action Environment
The compound is a solid at 20°C and should be stored under inert gas at temperatures below 0°C . It should be protected from light and moisture, as these factors can affect its stability . The compound’s action, efficacy, and stability may be influenced by these and other environmental factors.
properties
IUPAC Name |
2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(10)2(8)4(13)3(9)6(7)11/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDBDVGMIDKLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br4NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369157 |
Source
|
Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95111-49-2 |
Source
|
Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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